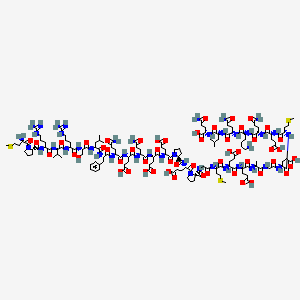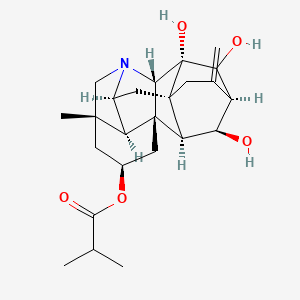
Nocistatin (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nocistatin (human) is a human putative counterpart of nocistatin (bovine). It has been found to block nociceptin-induced allodynia and hyperalgesia . The sequence of Nocistatin (human) is MPRVRSLFQEQEEPEPGMEEAGEMEQKQLQ .
Synthesis Analysis
Nocistatin from rats, which is 35 amino acids in length, was synthesized by a solid-phase peptide synthesis technique on an automatic peptide synthesizer .Molecular Structure Analysis
The molecular weight of Nocistatin (human) is 3561.93 and its formula is C149H238N42O53S3 . The sequence of Nocistatin (human) is Met-Pro-Arg-Val-Arg-Ser-Leu-Phe-Gln-Glu-Gln-Glu-Glu-Pro-Glu-Pro-Gly-Met-Glu-Glu-Ala-Gly-Glu-Met-Glu-Gln-Lys-Gln-Leu-Gln .Physical And Chemical Properties Analysis
Nocistatin (human) has a molecular weight of 3561.93 and its formula is C149H238N42O53S3 . It is highly acidic with 10 out of the 35 amino acids being acidic .Applications De Recherche Scientifique
Neurobiology
Nocistatin plays a role in modulating synaptic transmission within the central nervous system (CNS). It has been shown to have opposing effects on spinal nociception when compared to its related neuropeptide nociceptin/orphanin FQ (N/OFQ), suggesting a complex interplay in neuronal signaling .
Pain Modulation
Research indicates that Nocistatin may be involved in the modulation of pain. It has been observed to sensitize TRPA1 channels in peripheral sensory neurons, which are known to be involved in the sensation of pain .
Ion Channel Regulation
Studies have demonstrated that Nocistatin can activate acid-sensing ion channels (ASICs) in Xenopus oocytes, indicating its potential role in ion channel regulation and its effects on neuronal excitability .
Neurochemistry
Nocistatin is involved in the chemical signaling processes of the brain. It has been identified in human brain tissue and cerebrospinal fluid (CSF), suggesting its significance in neurochemical pathways .
Proteolysis and Neuropeptide Function
As a product of proteolysis, Nocistatin and its derivatives act as dual modulators of type 1 acid-sensing ion channels (ASIC1), highlighting its multifaceted role in neuronal function and response to environmental changes .
Neuropeptide Research
Nocistatin was discovered during studies on the precursor of nociceptin/orphanin FQ (N/OFQ), marking it as an important milestone in neuropeptide research and expanding our understanding of neuropeptide functions and interactions .
Safety and Hazards
Orientations Futures
The discovery of nocistatin as an endogenous agonist of ASICs could lead to a better understanding of ASICs activation regulation in the nervous system. This could also be used to develop new drugs to treat pathological processes associated with ASICs activation, such as neurodegeneration, inflammation, and pain .
Mécanisme D'action
Target of Action
Nocistatin (human) is a neuropeptide that has been implicated in the modulation of nociceptive responses in the spinal cord . It primarily targets Acid-Sensing Ion Channels (ASICs), which are ionotropic receptors directly activated by protons . ASICs are widely expressed throughout the neurons of the central and peripheral nervous systems, where they play a role in neurotransmission, synaptic plasticity, learning, and in ischemia, neuronal cell death .
Mode of Action
Instead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide . This indirect activation of ASICs via acidification of the bath solution is a unique mode of action for Nocistatin (human) .
Biochemical Pathways
Nocistatin (human) affects the biochemical pathways involving ASICs. ASICs are members of ligand-gated cation channels and belong to the degenerin/epithelial Sodium channel superfamily . The activation of ASICs by Nocistatin (human) is similar to the proton-gated response . This suggests that Nocistatin (human) may play a role in neurotransmission, synaptic plasticity, and learning processes in the central nervous system .
Pharmacokinetics
It is known that the action of nocistatin (human) on asics reveals a proton-like dose-dependence of activation, which is accompanied by a dose-dependent decrease in the sensitivity of the channel to the protons . This suggests that the bioavailability and efficacy of Nocistatin (human) may be influenced by its concentration and the pH of its environment.
Result of Action
The result of Nocistatin (human)'s action is complex and dose-dependent. At high doses, Nocistatin (human) can be pronociceptive, whereas lower doses elicit antinociception . Nocistatin (human) blocks nociceptin-induced allodynia and hyperalgesia, and attenuates pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may play a role in pain modulation.
Action Environment
The action of Nocistatin (human) is influenced by the pH of its environment. Nocistatin (human) acidifies the bath solution, indirectly activating ASICs . This suggests that the action, efficacy, and stability of Nocistatin (human) may be influenced by environmental factors such as pH.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVAQPRAUPWHZ-FBGOCWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H238N42O53S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3561.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nocistatin (human) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)






![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
